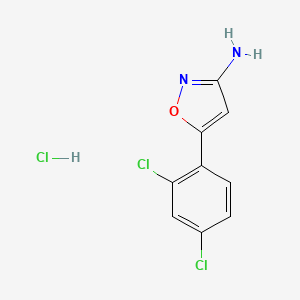

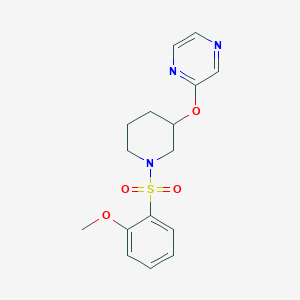

![molecular formula C21H15F6N3O3S B2370525 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-35-0](/img/structure/B2370525.png)

5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

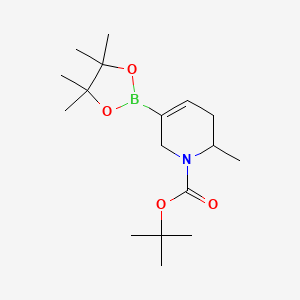

The compound “5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a complex organic molecule. It contains an imidazo[1,2-c]quinazolin-2-one core, which is a type of heterocyclic compound . This core is substituted at the 5-position with a sulfanyl group that is connected to a 3,5-bis(trifluoromethyl)benzyl group . The imidazoquinazolinone core also has methoxy groups at the 8 and 9 positions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The trifluoromethyl groups would add electron-withdrawing character, and the methoxy groups could participate in resonance with the imidazoquinazolinone core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Lewis Acid Catalysts

Benzotriazolium salts, prepared by reacting substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate, serve as Lewis acid catalysts. Our compound, when appropriately modified, could contribute to the development of efficient catalysts for various chemical transformations .

Organic Electronic Devices

Dihydrotetraazaanthracenes, synthesized by cyclization of N-substituted ortho-phenylenediamines, have potential applications in organic electronic devices. Our compound’s structure suggests that it could be explored as a building block for novel materials in this field .

Cytotoxicity Studies

Benzene-1,2-diamine derivatives, including our compound, have been tested for their cytotoxicity against cancer cells. Researchers investigate their potential as anti-cancer agents, making them relevant for drug discovery .

Non-Covalent Organocatalysts

Benzene-1,2-diamine derivatives have been studied as double hydrogen bond donors in non-covalent organocatalysts. Our compound’s hydrogen bond donor capabilities could contribute to the design of efficient catalysts for various reactions .

Aromatic Polyamides

Triphenylamine-based diamines, such as our compound, are versatile monomers for synthesizing aromatic polyamides. These polymers find applications in materials science, including membranes, coatings, and fibers .

Lithium-Sulfur (Li-S) Batteries

Recently, a 3,5-bis(trifluoromethyl)benzyl-modified triazine-based covalent organic framework was synthesized. The high electronegativity and steric hindrance of this compound successfully suppressed the diffusion of polysulfides in Li-S batteries, leading to improved capacity and cyclic stability .

Stearamide Synthesis

The novel N-(3,5-bis(trifluoromethyl)benzyl)stearamide was prepared by a solventless direct amidation reaction. This practical method, conducted without any special treatment or activation, highlights the compound’s potential in synthetic chemistry .

Propiedades

IUPAC Name |

5-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F6N3O3S/c1-32-15-6-13-14(7-16(15)33-2)28-19(30-8-17(31)29-18(13)30)34-9-10-3-11(20(22,23)24)5-12(4-10)21(25,26)27/h3-7H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQVQMMUFVPEJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F6N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

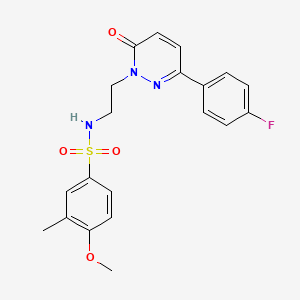

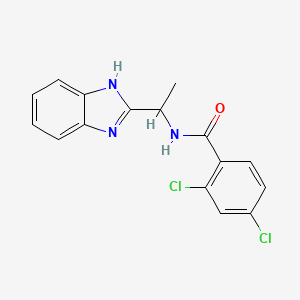

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)

![3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2370457.png)